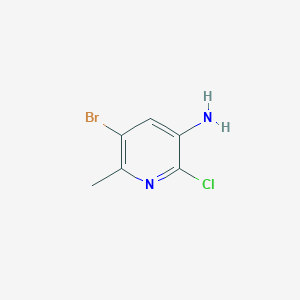

5-Bromo-2-chloro-6-methylpyridin-3-amine

Description

5-Bromo-2-chloro-6-methylpyridin-3-amine: is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

5-bromo-2-chloro-6-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-3-4(7)2-5(9)6(8)10-3/h2H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQVDVIHLAGIOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198319-36-6 | |

| Record name | 5-bromo-2-chloro-6-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Aromatic Substitution on Halogenated Pyridines

A common approach involves starting from 2,6-dihalopyridines or 2,6-difluoropyridines, where selective nucleophilic substitution introduces the amino and methyl groups.

Example: Starting from 2,6-difluoropyridine, selective displacement of fluorine atoms by methylamine and methoxide anions under controlled solvent conditions (e.g., DMF, THF) yields intermediates such as 5-bromo-2-methoxy-6-methylaminopyridine derivatives. Solvent choice critically affects regioselectivity; DMF favors substitution at the 6-position, while THF or CH3CN favors the 2-position.

Key Insight: Nucleophilic substitution with 4-methylbenzenethiolate anion in DMF offers a simple and efficient method for large-scale synthesis with an overall yield of 67% for related aminopyridine carboxylic acids, indicating potential adaptability for 5-bromo-2-chloro-6-methylpyridin-3-amine synthesis.

Reduction of Nitro-Substituted Pyridines

Reduction of nitro-substituted pyridine derivatives is a widely used method to introduce the amino group at the 3-position.

Example: 5-Bromo-2-methyl-3-nitropyridine can be reduced using iron powder and ammonium chloride in a methanol/water mixture at 80 °C for 2 hours, yielding 5-bromo-2-methylpyridin-3-amine with a high yield of 95%.

This method is mild, cost-effective, and scalable, suitable for industrial applications.

Multi-Step Synthesis via Diethyl Malonate Condensation and Subsequent Functionalization

A patented industrial method involves:

- Condensation: Reaction of diethyl malonate with alkali metal (e.g., sodium) to form salts, followed by condensation with 5-nitro-2-chloropyridine.

- Decarboxylation: Acid-mediated decarboxylation to obtain 5-nitro-2-methylpyridine.

- Hydrogenation: Catalytic hydrogenation using Pd/C catalyst to reduce the nitro group to an amino group, producing 5-amino-2-methylpyridine.

- Halogenation: Conversion of the amino group to a bromine substituent via diazotization with sodium nitrite and bromine addition under acidic and low-temperature conditions (0 to -10 °C).

This method offers mild reaction conditions, high catalytic efficiency, and high yields suitable for industrial-scale production.

Comparative Data Table of Preparation Methods

| Methodology | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution on 2,6-difluoropyridine | 2,6-Difluoropyridine | Methylamine, methoxide anion, DMF/THF solvents | ~67 (related compounds) | High regioselectivity; scalable | Requires careful solvent control |

| Reduction of nitro-pyridine | 5-Bromo-2-methyl-3-nitropyridine | Fe powder, NH4Cl, MeOH/H2O, 80 °C, 2 h | 95 | High yield; mild conditions | Nitro precursor synthesis needed |

| Diethyl malonate condensation + hydrogenation + halogenation (patented) | 5-Nitro-2-chloropyridine + diethyl malonate | Sodium, Pd/C catalyst, H2, Br2, NaNO2, acidic conditions, 0 to -10 °C | High (not specified) | Industrial scale; high purity | Multi-step; requires careful control |

Detailed Research Findings and Notes

Solvent Effects: The regioselectivity of nucleophilic substitution on halogenated pyridines is highly solvent-dependent. For example, DMF promotes substitution at the 6-position, which is critical for obtaining the desired 6-methyl substitution.

Catalyst Efficiency: Pd/C catalyzed hydrogenation is efficient for reducing nitro groups to amines without affecting other sensitive substituents, enabling clean conversion to 5-amino-2-methylpyridine intermediates.

Halogenation via Diazonium Salt Formation: The transformation of amino groups to bromine substituents via diazotization and bromination is a well-established method, providing selective halogenation under controlled temperature to avoid side reactions.

Industrial Relevance: The patented method emphasizes mild conditions, easy post-treatment, and high yields, making it particularly suitable for large-scale synthesis of halogenated methylpyridines.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-6-methylpyridin-3-amine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide or potassium tert-butoxide are commonly used.

Coupling Reactions: Palladium catalysts and arylboronic acids are employed under mild conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridines.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-chloro-6-methylpyridin-3-amine serves as a crucial intermediate in synthesizing novel pyridine-based derivatives with potential therapeutic properties. These derivatives have been studied for various biological activities, including:

- Antitumor Activity : Some synthesized derivatives exhibit cytotoxic effects against cancer cell lines, indicating their potential as antitumor agents.

- Antibacterial Properties : Research has shown that certain derivatives possess antibacterial activity against various strains, suggesting applications in developing new antibiotics.

Material Science

The compound is also explored for its role in creating advanced materials:

- Photovoltaic Applications : Incorporating this compound into solar cell components has been investigated to enhance power conversion efficiency and stability.

- Electronic Materials : Pyridine derivatives synthesized from this compound are being studied for their unique electronic properties, which could lead to innovative applications in sensors and electronic devices.

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile building block for:

- Complex Organic Molecules : Its ability to participate in various coupling reactions allows for the synthesis of complex structures essential in pharmaceuticals and agrochemicals .

Biochemical Mechanisms

The biochemical pathways influenced by this compound primarily involve carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions. The compound's interactions with enzymes and proteins can affect cellular processes such as signaling pathways and gene expression.

Case Studies

-

Antitumor Activity Study :

- Objective : To evaluate the cytotoxic effects of synthesized derivatives on cancer cells.

- Methodology : In vitro testing on various cancer cell lines.

- Results : Certain derivatives demonstrated significant inhibition of cell growth, indicating potential as therapeutic agents against cancer.

-

Photovoltaic Efficiency Enhancement :

- Objective : To assess the impact of incorporating this compound into solar cells.

- Methodology : Analysis of power conversion efficiency under various conditions.

- Results : Enhanced stability and efficiency were observed, suggesting promising applications in renewable energy technologies.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-6-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. Detailed studies on its molecular interactions and binding affinities are conducted to understand its effects .

Comparison with Similar Compounds

- 2-Bromo-6-methylpyridine

- 5-Bromo-2-chloropyridine

- 5-Bromo-6-chloropyridin-2-amine

Comparison: 5-Bromo-2-chloro-6-methylpyridin-3-amine is unique due to the presence of both bromine and chlorine substituents on the pyridine ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a versatile platform for further functionalization and synthesis of complex molecules .

Biological Activity

5-Bromo-2-chloro-6-methylpyridin-3-amine is a heterocyclic organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₆BrClN₂, with a molecular weight of 221.48 g/mol. The structure features a pyridine ring with a bromine atom at the 5-position, a chlorine atom at the 2-position, and an amino group at the 3-position. This unique arrangement contributes to its reactivity and biological properties.

Suzuki-Miyaura Cross-Coupling Reaction

this compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are palladium-catalyzed processes that form carbon-carbon bonds. The mechanism involves oxidative addition of the compound to palladium, followed by transmetalation with an arylboronic acid, leading to the formation of new organic compounds.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Antibacterial Activity

Derivatives synthesized from this compound have shown efficacy against various bacterial strains, indicating potential as antibacterial agents . -

Biofilm Inhibition

Studies have demonstrated that some derivatives can inhibit biofilm formation, which is crucial for treating chronic infections . -

Haemolytic Activity

Certain derivatives exhibit significant haemolytic activity, suggesting their potential use in therapeutic applications related to blood coagulation . -

Anti-thrombolytic Properties

Compounds derived from this compound have been investigated for their ability to prevent thrombus formation in human blood, highlighting their potential in cardiovascular therapies .

Table 1: Summary of Biological Activities

Case Study: Synthesis and Evaluation of Derivatives

A study reported the synthesis of novel pyridine derivatives through Suzuki cross-coupling reactions involving this compound. The derivatives were evaluated for their biological activities, revealing significant anti-thrombolytic effects and promising antibacterial properties against resistant strains .

Q & A

Q. What are common synthetic strategies for introducing bromo and chloro substituents onto a pyridine ring in compounds like 5-Bromo-2-chloro-6-methylpyridin-3-amine?

Methodological Answer: Halogenation of pyridine derivatives typically involves electrophilic aromatic substitution (EAS) or metal-catalyzed cross-coupling. For bromo and chloro substitutions:

- Direct Halogenation: Use reagents like N-bromosuccinimide (NBS) or Cl₂ with Lewis acids (e.g., FeCl₃) under controlled conditions to achieve regioselectivity. and highlight similar bromo-chloro-pyrimidine syntheses using halogenation agents .

- Stepwise Functionalization: Introduce methyl groups first (via Friedel-Crafts alkylation) before halogenation, as steric effects from the methyl group can direct halogen placement. and describe methyl-substituted pyridines synthesized prior to halogenation .

- Purification: Column chromatography with silica gel (hexane/EtOAc) or recrystallization in polar solvents (ethanol/water) is recommended for isolating isomers.

Q. How can researchers characterize the regiochemistry of halogen and methyl substituents in this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Aromatic protons adjacent to electron-withdrawing halogens (Br, Cl) deshield and split into distinct doublets or triplets. For example, in , similar compounds show peaks at δ 7.8–8.2 ppm for halogenated protons .

- 13C NMR: Halogenated carbons resonate at δ 120–140 ppm, while methyl groups appear at δ 20–25 ppm.

- Mass Spectrometry (HRMS): Confirm molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 [⁷⁹Br/⁸¹Br] doublet).

- X-ray Crystallography: Resolve ambiguity in substituent positions, as demonstrated in for structurally analogous pyrimidines .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-halogenation or ring degradation) be minimized during synthesis?

Methodological Answer:

- Temperature Control: Lower temperatures (0–5°C) reduce the likelihood of over-halogenation. reports successful mono-halogenation using ice baths .

- Catalyst Optimization: Use Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to improve selectivity, as seen in for pyrimidine derivatives .

- In Situ Monitoring: Employ TLC or inline IR spectroscopy to track reaction progress and terminate before byproduct formation.

Q. How does the methyl group at position 6 influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The methyl group introduces steric hindrance, which:

- Slows Down Reactions: Bulky substituents reduce accessibility to the reactive site (e.g., position 3-amine). Use polar aprotic solvents (DMF, DMSO) to enhance solubility.

- Directs Coupling: In Suzuki-Miyaura reactions, the methyl group can steer boronic acid coupling to less hindered positions. and highlight similar steric effects in brominated pyridines .

- Data Table: Comparison of reaction yields with/without methyl groups:

| Substituent Position | Reaction Yield (Pd-catalyzed Coupling) |

|---|---|

| 6-Methyl | 55–65% |

| No Methyl | 75–85% |

Q. How should researchers resolve contradictions in reported spectroscopic data for halogenated pyridines?

Methodological Answer:

- Reproduce Conditions: Ensure NMR solvent (e.g., CDCl₃ vs. DMSO-d₆) and concentration match literature protocols. notes solvent-induced shifts in pyridine derivatives .

- Verify Purity: Contaminants (e.g., residual solvents) skew data. Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity >95% (see for purity standards) .

- Collaborative Validation: Cross-check data with multiple labs or computational models (DFT calculations for expected NMR shifts).

Safety and Stability Considerations

Q. What precautions are critical for handling air- or moisture-sensitive intermediates in the synthesis of this compound?

Methodological Answer:

- Inert Atmosphere: Use Schlenk lines or gloveboxes for reactions involving sensitive intermediates (e.g., boronic acids in ) .

- Stability Tests: Conduct accelerated degradation studies under varying pH and humidity (e.g., 40°C/75% RH for 1 week) to assess decomposition pathways. emphasizes avoiding skin contact and using PPE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.